2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide
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Overview
Description
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide is a complex organic compound that features a pyrazine ring substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the substituted pyrazine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the methyl-substituted pyrazine with 2-methylsulfanylphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylphenyl)acetamide: Similar structure but lacks the sulfur atom, which may affect its reactivity and biological activity.
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of a sulfur atom, potentially altering its chemical properties and applications.
Uniqueness
The presence of the methylsulfanyl group in 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity. This sulfur-containing moiety can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly interesting for further study.
Properties
IUPAC Name |
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-8-16-9-14(17-11)19(2)10-15(20)18-12-6-4-5-7-13(12)21-3/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAARXJZAQJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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